Tasisulam sodium, chemically known as 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, is a small molecule investigated for its potential as an antitumor agent. It falls under the class of acyl sulfonamides. Tasisulam is highly protein-bound, particularly to albumin, which influences its pharmacokinetic properties.
A continuous Schotten–Baumann reaction forms the basis for a scalable synthesis of Tasisulam sodium. This method enables the direct formation of the sodium salt by reacting a sulfonamide with an acid chloride, streamlining the process and minimizing potential worker exposure to intermediates. The process has been demonstrated at laboratory scale (5.2 g/h) and scaled up to a commercial production scale (5 kg/day).
Carbon-11 labeled Tasisulam has been synthesized using a novel one-step [11C]CO carbonylation reaction. This method utilizes a carbonylative cross-coupling reaction between aryl halides and sulfonamides, offering an efficient route for producing radiolabeled Tasisulam for PET research.
Recent research has unveiled a novel mechanism of action for Tasisulam and other structurally similar sulfonamides, collectively termed SPLAMs (splicing inhibitor sulfonamides). These compounds induce the degradation of the RNA splicing factor RBM39 (RNA binding motif protein 39) by promoting its interaction with the CUL4-DCAF15 E3 ubiquitin ligase complex. This interaction leads to the polyubiquitination of RBM39, marking it for degradation by the proteasome. The degradation of RBM39 results in aberrant pre-mRNA splicing, ultimately contributing to the antitumor activity of Tasisulam.
Tasisulam is known to be highly protein-bound, with a particular affinity for albumin. This high albumin binding significantly influences its pharmacokinetic behavior in the body, including its distribution, metabolism, and excretion. More detailed analysis of its other physical and chemical properties is not provided in the abstracts.
In vitro Studies: Tasisulam demonstrates antiproliferative activity against a wide range of cancer cell lines, including breast cancer, melanoma, and lung cancer. In vitro studies have also been crucial in elucidating its mechanism of action, particularly its role in inducing apoptosis, inhibiting angiogenesis, and disrupting mitotic progression.
In vivo Studies: Animal models have been used to assess the antitumor activity of Tasisulam. Studies have shown its efficacy in inhibiting tumor growth in various xenograft models. Furthermore, its antiangiogenic properties have been demonstrated in a Matrigel plug assay, showcasing its ability to inhibit the formation of new blood vessels in vivo.
Drug Interaction Studies: Tasisulam has been identified as a strong inhibitor of the cytochrome P450 enzyme CYP2C9. This interaction was confirmed in a clinical study where co-administration of Tasisulam with Tolbutamide, a known CYP2C9 substrate, resulted in a significant increase in Tolbutamide exposure. This finding highlights the importance of considering potential drug interactions when administering Tasisulam.
Chemical Transcriptomics: Research utilizing chemical transcriptomics has identified Tasisulam and other related sulfonamides as a distinct class of anticancer agents. Analysis of gene expression profiles revealed a characteristic downregulation of genes involved in cellular metabolism following treatment with these compounds. This approach provides valuable insights into their mechanism of action and may facilitate the identification of biomarkers for predicting drug response.
Optimizing Dosing Regimens: Due to its high albumin binding and potential for drug interactions, refining dosing strategies for Tasisulam remains an active area of research. Investigating albumin-tailored dosing, where the dose is adjusted based on individual patient albumin levels, is crucial for maximizing efficacy while minimizing the risk of toxicity.
Combination Therapies: Exploring the synergistic potential of Tasisulam in combination with other anticancer agents, particularly those targeting different pathways involved in tumor growth and survival, holds promise for enhancing its therapeutic efficacy.
Biomarker Development: Identifying biomarkers that can predict response to Tasisulam treatment would be highly beneficial for personalizing therapy and improving patient outcomes. Gene expression profiling and analysis of other potential biomarkers, such as DCAF15 expression levels in the context of SPLAM activity, warrant further investigation.
Structural Modifications: Developing novel Tasisulam analogues with improved pharmacological properties, such as enhanced potency, reduced toxicity, or altered pharmacokinetic profiles, remains a viable strategy for improving its therapeutic potential.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: